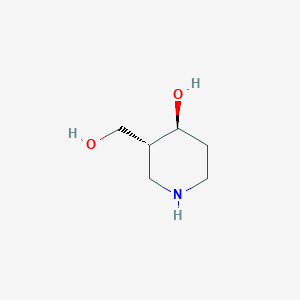
trans-3-(Hydroxymethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(Hydroxymethyl)piperidin-4-ol: is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Hydroxymethyl)piperidin-4-ol typically involves multiple steps. One common method starts with 4-hydroxymethyl pyridine as the starting material. The process includes benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . The overall yield of this synthetic route can reach up to 55.7%, and the reaction products are characterized by IR, 1H NMR, and MS analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: trans-3-(Hydroxymethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various piperidine derivatives .
Scientific Research Applications
Chemistry: trans-3-(Hydroxymethyl)piperidin-4-ol is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound serves as a key intermediate in the development of novel therapeutic agents. It has been studied for its potential as a 5-hydroxytryptamine receptor agonist, which could have implications in treating neurological disorders .
Industry: The compound’s versatility in chemical reactions makes it useful in the production of various industrial chemicals. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of trans-3-(Hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a 5-hydroxytryptamine receptor agonist, it binds to serotonin receptors in the brain, modulating neurotransmitter activity and potentially influencing mood and behavior . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in the synthesis of pharmaceuticals.
trans-4-(Hydroxymethyl)piperidin-3-ol: Another piperidine derivative with similar synthetic routes and applications.
Piperidinones: Compounds with a similar piperidine core but different functional groups, used in various chemical and pharmaceutical applications.
Uniqueness: trans-3-(Hydroxymethyl)piperidin-4-ol is unique due to its specific hydroxymethyl and hydroxyl functional groups, which provide distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for various scientific research applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R,4S)-3-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
FQOGWNRPPJMSEC-RITPCOANSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)CO |
Canonical SMILES |
C1CNCC(C1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


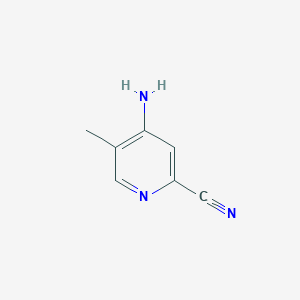

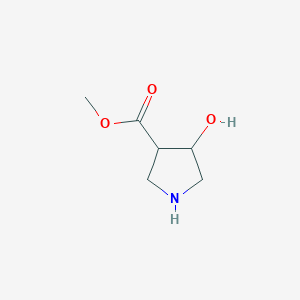
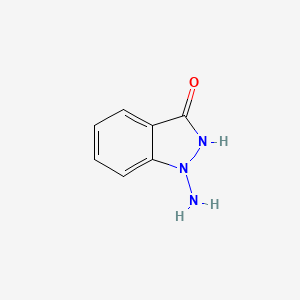
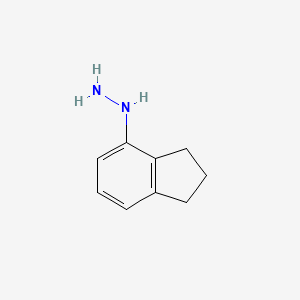
![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
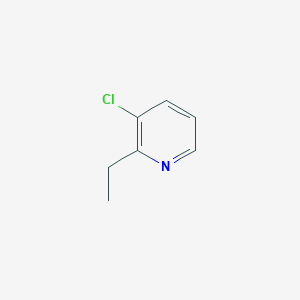

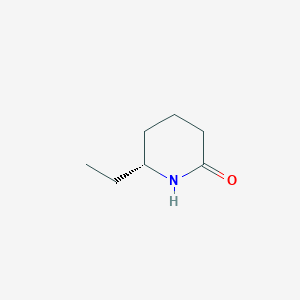
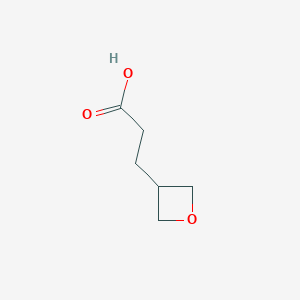
![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
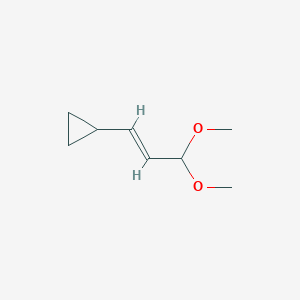
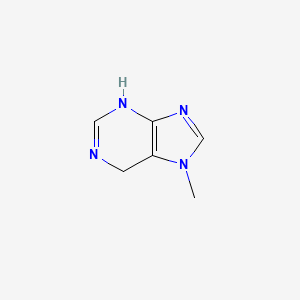
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
